molecular formula C19H26N4O5 B2537370 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034460-88-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2537370
CAS RN: 2034460-88-1
M. Wt: 390.44
InChI Key: ZPXGVYSXDCPBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(dimethylcarbamoyl)piperidin-4-yl)methyl group linked by an oxalamide moiety .

Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual screening targeting the urokinase receptor led to the discovery of compounds with potential applications in breast cancer metastasis inhibition. A particular analogue demonstrated the ability to block angiogenesis and induce apoptosis in breast cancer cells, presenting leadlike properties for further development. Pharmacokinetic characterization revealed favorable profiles for oral administration, suggesting a promising starting point for next-generation compounds targeting breast tumor metastasis (Wang et al., 2011).

Role in Eating Disorders

Investigations into the mechanisms of compulsive food consumption, particularly in the context of binge eating in female rats, have revealed the effects of specific receptor antagonists. While not directly naming the chemical , these studies illuminate the broader context of neurochemical targets for treating compulsive eating behaviors and potentially other eating disorders (Piccoli et al., 2012).

Synthesis Routes and Chemical Properties

Research into the synthesis and pharmacological properties of related compounds has expanded understanding of the structural requirements for biological activity. These studies provide a foundation for the development of new drugs with improved efficacy and safety profiles (Holzgrabe & Heller, 2003).

Oxidative Metabolism

The oxidative metabolism of novel antidepressants, involving compounds with similar structural features, has been characterized, offering insights into the metabolic pathways that could influence the pharmacokinetics and pharmacodynamics of related drugs (Hvenegaard et al., 2012).

Molecular Interaction Studies

The molecular interactions of antagonists with specific receptors have been explored, providing critical information on binding affinities and mechanisms of action. Such research aids in the rational design of new therapeutic agents targeting specific pathways (Shim et al., 2002).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5/c1-22(2)19(26)23-7-5-13(6-8-23)10-20-17(24)18(25)21-11-14-3-4-15-16(9-14)28-12-27-15/h3-4,9,13H,5-8,10-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXGVYSXDCPBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.